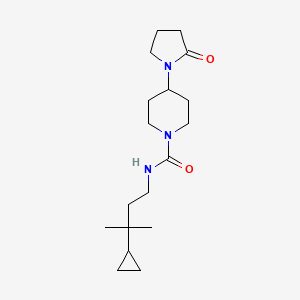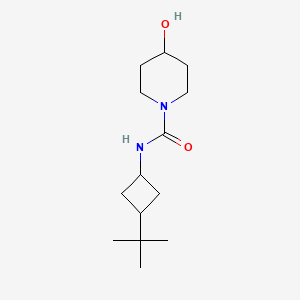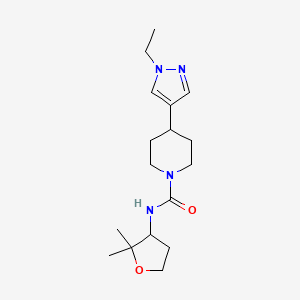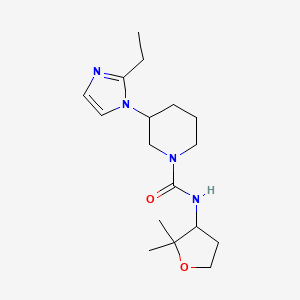![molecular formula C17H25F3N4O2 B6800459 N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide](/img/structure/B6800459.png)
N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecane-2-carboxamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of functional groups, including an imidazole ring, a trifluoromethyl group, and a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Construction of the Spirocyclic Framework: This is typically accomplished through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.
Final Coupling and Functionalization: The final step involves coupling the imidazole and spirocyclic intermediates, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, amines.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole or spirocyclic derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The spirocyclic framework provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
- N-[(1-ethylimidazol-2-yl)methyl]-5-(difluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide
- N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]decane-2-carboxamide
Uniqueness
N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[55]undecane-2-carboxamide is unique due to its specific combination of functional groups and structural features The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, while the spirocyclic framework provides rigidity and specificity in its interactions with biological targets
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25F3N4O2/c1-2-23-8-6-21-14(23)11-22-15(25)24-7-3-13(17(18,19)20)16(12-24)4-9-26-10-5-16/h6,8,13H,2-5,7,9-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUBRDJHFGGRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNC(=O)N2CCC(C3(C2)CCOCC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-chlorophenyl)cyclobutyl]-8-hydroxy-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide](/img/structure/B6800390.png)
![N-[1-(3-cyclopropylphenyl)ethyl]-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide](/img/structure/B6800398.png)
![N-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-methyl-3-pyrrolidin-1-ylpyrrolidine-1-carboxamide](/img/structure/B6800401.png)

![1-methyl-N-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B6800428.png)

![N-[(5-chloro-6-methoxypyridin-3-yl)methyl]-6-oxa-9-azaspiro[3.6]decane-9-carboxamide](/img/structure/B6800462.png)
![N-[(1-ethylimidazol-2-yl)methyl]-9-azaspiro[5.6]dodecane-9-carboxamide](/img/structure/B6800467.png)

![1-[[(1R,2S)-2-hydroxycyclohexyl]methyl]-3-(5-oxaspiro[3.5]nonan-8-ylmethyl)urea](/img/structure/B6800476.png)
![(1S,2R,4R)-6',6'-dimethyl-N-[[5-(trifluoromethyl)pyrimidin-2-yl]methyl]spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-carboxamide](/img/structure/B6800479.png)
![N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-2,3-dicyclopropylazetidine-1-carboxamide](/img/structure/B6800486.png)
